2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
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Overview
Description
2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichloropyridinyl group, a phenoxy group, and a benzodioxinyl group. It is commonly used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the dichloropyridinyl intermediate: This involves the chlorination of pyridine to introduce the dichloro groups.
Coupling with phenoxy group: The dichloropyridinyl intermediate is then reacted with a phenoxy compound under specific conditions to form the desired phenoxy intermediate.
Introduction of the benzodioxinyl group: The phenoxy intermediate is further reacted with a benzodioxinyl compound to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to substitution reactions, particularly at the dichloropyridinyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific receptors: It can bind to certain receptors in biological systems, modulating their activity.
Inhibit enzyme activity: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Induce cellular responses: It can induce various cellular responses, including apoptosis (programmed cell death) and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Isoxapyrifop: A structurally similar compound with herbicidal properties.
Fluroxypyr: Another related compound used as a herbicide.
Diclofop-methyl: A compound with similar chemical structure and herbicidal activity.
Uniqueness
2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c22-13-9-17(23)21(24-11-13)30-16-4-2-15(3-5-16)29-12-20(26)25-14-1-6-18-19(10-14)28-8-7-27-18/h1-6,9-11H,7-8,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOPPAWXOJRNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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